Methyl 3-amino-2-ethoxybenzoate
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Overview
Description
Methyl 3-amino-2-ethoxybenzoate is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzoic acid, featuring an amino group at the third position and an ethoxy group at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-2-ethoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2-ethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct amination of methyl 2-ethoxybenzoate using ammonia or an amine source under suitable conditions. This reaction may require a catalyst such as palladium on carbon (Pd/C) to facilitate the amination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve overall productivity. This method involves the use of microwave irradiation to heat the reaction mixture, leading to faster reaction kinetics and higher yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the ethoxy group.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines or other reduced products.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-2-ethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The ethoxy group may also influence the compound’s lipophilicity and membrane permeability, impacting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-methoxybenzoate
- Ethyl 4-amino-3-ethoxybenzoate
- Methyl 2-amino-4-methoxybenzoate
Uniqueness
Methyl 3-amino-2-ethoxybenzoate is unique due to the specific positioning of the amino and ethoxy groups on the benzene ring. This structural arrangement can lead to distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of the ethoxy group at the second position may enhance the compound’s solubility and stability, making it more suitable for certain applications.
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 3-amino-2-ethoxybenzoate |
InChI |
InChI=1S/C10H13NO3/c1-3-14-9-7(10(12)13-2)5-4-6-8(9)11/h4-6H,3,11H2,1-2H3 |
InChI Key |
DFGULXBPJDKKML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1N)C(=O)OC |
Origin of Product |
United States |
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